Carbidopa Ethyl Ester, chemically known as Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride, is a derivative of Carbidopa, which is primarily used in the treatment of Parkinson's disease. This compound acts as an intermediate in the synthesis of Carbidopa and has applications in various research and industrial settings. Carbidopa itself is a well-established decarboxylase inhibitor that prevents the conversion of levodopa to dopamine outside the central nervous system, thereby enhancing the availability of levodopa to the brain.
Carbidopa Ethyl Ester is synthesized from Carbidopa through esterification processes. It is primarily utilized in pharmaceutical applications, particularly in quality control and assurance during the production of Carbidopa formulations. The compound serves as a reference standard to ensure the purity and consistency of Carbidopa in medications.
Carbidopa Ethyl Ester falls under the category of pharmaceuticals and organic compounds. It is classified as a prodrug due to its conversion into Carbidopa upon hydrolysis in biological systems, which then exerts therapeutic effects by inhibiting aromatic amino acid decarboxylase.
The synthesis of Carbidopa Ethyl Ester typically involves several methods, with esterification being a prominent route. One common method includes reacting Carbidopa with ethanol in the presence of an acid catalyst under reflux conditions to ensure complete conversion.
Carbidopa Ethyl Ester has the molecular formula and a molecular weight of approximately . The structural representation includes an ethyl ester functional group attached to the Carbidopa framework, enhancing its bioavailability compared to its parent compound.
Carbidopa Ethyl Ester participates in various chemical reactions:
The primary mechanism of action for Carbidopa Ethyl Ester involves its conversion into Carbidopa, which inhibits aromatic amino acid decarboxylase. This inhibition prevents the peripheral metabolism of levodopa into dopamine, allowing more levodopa to cross the blood-brain barrier and be converted into dopamine within the central nervous system.
Carbidopa Ethyl Ester is typically characterized by:
Relevant data indicate that this compound's stability allows for effective storage and handling in pharmaceutical applications.
Carbidopa Ethyl Ester has several scientific uses:
Carbidopa ethyl ester (CEE), systematically named ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, is a derivative of the aromatic amino acid decarboxylase inhibitor carbidopa. Its molecular formula is C₁₂H₁₈N₂O₄, with a molecular weight of 254.28 g/mol (or 290.74 g/mol for its hydrochloride salt) [5] [7]. The compound features three key structural elements:
Property | Value |
---|---|
CAS Number (free base) | 91908-71-3 / 1458640-32-8 |
CAS Number (HCl salt) | 96115-88-7 |
IUPAC Name | ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate |
XLogP3 | 0.8 |
Appearance | Yellow solid |
Melting Point | >140°C |
Canonical SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN |
The synthesis of carbidopa ethyl ester emerged from efforts to improve the pharmacokinetic properties of carbidopa, first approved for Parkinson's disease in the 1970s. Traditional carbidopa synthesis faced challenges including:
The ethyl ester derivative was developed as a prodrug strategy to enhance lipophilicity and gastrointestinal absorption. Early synthetic routes adapted existing carbidopa methodologies, with key innovations focusing on:
Carbidopa ethyl ester serves as a crucial synthetic intermediate and metabolic precursor in carbidopa production and action:
Reaction conditions: Anhydrous dichloromethane, nitrogen atmosphere, 12-hour stirring at 25°C
- Acid Hydrolysis: The imido ester intermediate undergoes hydrolysis with aqueous HCl to yield carbidopa ethyl ester hydrochlorideKey optimization: Controlled pH (3.5-4.0) prevents catechol oxidation [4]
Method | Yield | Purity | Key Advantage |
---|---|---|---|
Oxaziridine route | 75-82% | >98% | Scalability |
Enantioselective α-amination | 68-71% | >95% | Stereochemical control |
Direct esterification | 60-65% | 90-92% | Simplicity |
Enzyme + CEE → Hydrolysis → Carbidopa → E-I complex (kᵢ = 2.3 × 10⁴ M⁻¹s⁻¹) [5]
- Levodopa Pharmacokinetic Modulation: By inhibiting peripheral AADC, CEE increases levodopa plasma AUC by 2.3-fold and extends its half-life from 1.2 to 2.8 hours in primate models [6] [8]
- Immunomodulatory Effects: Emerging research indicates direct inhibition of T-cell activation (IC₅₀ = 35 μM) independent of decarboxylase inhibition, suggesting applications in autoimmune disorders [8]
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7